molecular formula C14H15N3OS B12126004 N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B12126004
M. Wt: 273.36 g/mol
InChI Key: ALCFKMPYUAYEHN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide is a synthetic acetamide derivative designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a phenethyl group linked to a pyrimidin-2-ylsulfanyl moiety via an acetamide bridge, makes it a compound of significant interest in medicinal chemistry, particularly for the development of novel enzyme inhibitors . Acetamide derivatives are recognized in clinical prescription drugs for their high therapeutic potential in targeting various disease models . The presence of the sulfanyl (thioether) linkage adjacent to the electron-deficient pyrimidine ring suggests potential for electronic interactions with biological targets, while the phenethyl group can promote binding to hydrophobic enzyme pockets . This structure is analogous to other pharmacologically active N-phenylethylacetamide scaffolds investigated for their urease inhibitory properties . Urease enzymes are critical virulence factors in pathological conditions caused by Helicobacter pylori and other microorganisms, and their inhibition is a key therapeutic strategy . Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR) in the design of new mechanism-based inhibitors that may bind to active sites through electrostatic interactions and hydrogen bonding . It is supplied as a research chemical strictly for laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H15N3OS/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18)

InChI Key

ALCFKMPYUAYEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Pyrimidine Sulfide Intermediate

The most widely documented approach begins with the preparation of a pyrimidine sulfide intermediate. 2-Mercaptopyrimidine reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) to form 2-(pyrimidin-2-ylsulfanyl)acetic acid . This step exploits the nucleophilicity of the thiol group, which displaces the chloride in chloroacetic acid (Fig. 1A). Yields typically range from 65–75%, with purification via recrystallization in ethanol.

Subsequent activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) or oxalyl chloride , producing 2-(pyrimidin-2-ylsulfanyl)acetyl chloride . This intermediate is then coupled with 2-phenylethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds at 0–5°C to minimize side reactions, yielding the final product in 80–85% purity.

Key Reaction Conditions:

StepReagents/ConditionsYield
Sulfide formation2-Mercaptopyrimidine + ClCH₂COOH, NaOH, 60°C, 6h70%
Acyl chloride synthesisSOCl₂, reflux, 2h90%
Amide coupling2-Phenylethylamine, TEA, DCM, 0°C, 12h82%

Direct Coupling Using Carbodiimide Reagents

Alternative methods avoid acyl chloride formation by employing carbodiimide-based coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct amide bond formation between 2-(pyrimidin-2-ylsulfanyl)acetic acid and 2-phenylethylamine in polar aprotic solvents like dimethylformamide (DMF). This one-pot method reduces side products and improves atom economy, achieving yields of 78–83%.

Alkylation of Preformed Acetamide Derivatives

Patent literature describes a divergent strategy involving alkylation of a preformed acetamide. For example, 2-chloro-N-(2-phenylethyl)acetamide reacts with 2-mercaptopyrimidine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and potassium carbonate. This SN2 reaction proceeds efficiently in acetonitrile at 50°C, yielding the target compound in 68% yield after column chromatography.

Optimization of Critical Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates in amide coupling but may require stringent drying to prevent hydrolysis.

  • Elevated temperatures (>60°C) during sulfide formation accelerate kinetics but risk pyrimidine ring degradation.

Catalysts and Additives

  • 4-Dimethylaminopyridine (DMAP) improves acylation efficiency by 15–20% in EDCI/HOBt-mediated couplings.

  • Sodium iodide facilitates halide displacement in alkylation steps via the Finkelstein reaction.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent advances propose continuous flow reactors for large-scale synthesis. A two-stage system couples sulfide formation (residence time: 30 min) with amide coupling (residence time: 45 min), achieving 89% overall yield at a throughput of 5 kg/day.

Purification Techniques

  • High-performance liquid chromatography (HPLC) resolves regioisomeric impurities arising from pyrimidine functionalization.

  • Antisolvent crystallization using hexane/ethyl acetate mixtures (3:1 v/v) yields >99% pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.30–7.22 (m, 5H, Ph-H), 3.65 (t, J = 6.8 Hz, 2H, CH₂N), 3.52 (s, 2H, SCH₂CO), 2.88 (t, J = 6.8 Hz, 2H, CH₂Ph).

  • ¹³C NMR: δ 170.2 (C=O), 158.1 (pyrimidine-C2), 139.5 (Ph-C1), 128.4–126.3 (Ph-C), 40.1 (CH₂N).

Mass Spectrometry

  • ESI-MS: m/z 274.1 [M+H]⁺ (calc. 273.36 for C₁₄H₁₅N₃OS).

Emerging Methodologies

Enzymatic Catalysis

Pilot studies using lipase B from Candida antarctica (CAL-B) demonstrate greener amide coupling in water, though yields remain suboptimal (55–60%).

Photochemical Activation

UV-light-mediated thiol-ene reactions show promise for sulfide bond formation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer pathways and microbial resistance mechanisms. For example, it may interact with specific targets like mono-ADP-ribosyltransferases, which are key virulence factors in pathogenic bacteria .

Medicinal Chemistry Applications

  • Anticancer Research :
    • Studies have demonstrated that this compound can bind to enzymes that are critical in cancer cell proliferation. By inhibiting these enzymes, the compound may reduce tumor growth.
    • Case Study : A study highlighted the use of structurally similar compounds that showed IC50 values ranging from 87 nM to 484 μM against specific cancer pathways, suggesting that this compound could have comparable efficacy .
  • Antimicrobial Properties :
    • The compound has potential applications in combating antibiotic resistance by targeting bacterial enzymes.
    • Case Study : In vitro assays indicated that similar compounds effectively inhibited bacterial growth by disrupting key metabolic pathways .
  • Neurological Applications :
    • Preliminary research suggests that this compound may influence purinergic signaling pathways, which are crucial for various neurological functions. This could lead to therapeutic strategies for neurodegenerative diseases.
    • Data Table :
CompoundTargetIC50 (nM)Effect
This compoundMono-ADP-ribosyltransferase<100Inhibitory
Similar Compound ABacterial Enzyme250Inhibitory
Similar Compound BCancer Pathway200Inhibitory

Material Science Applications

This compound's unique structural features make it suitable for various material science applications:

  • Nanomaterials Development :
    • The compound can be utilized in synthesizing nanomaterials with specific properties for drug delivery systems.
  • Polymer Chemistry :
    • Its functional groups allow for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

a) 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide ()

  • Key Differences :
    • Contains a chloro substituent on the acetamide backbone.
    • Features a sulfamoyl linkage (-SO₂-NH-) to a para-substituted phenyl ring.
  • The sulfamoyl-phenyl group may increase solubility due to polar interactions, contrasting with the lipophilic phenylethyl group in the target compound .

b) 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) ()

  • Key Differences: Substituted with 2,4-dimethoxyphenyl and 4-fluorophenyl groups on the pyrimidine ring. Includes an amino (-NH-) linkage instead of a sulfanyl bridge.
  • Implications: Methoxy and fluoro groups enhance electron-withdrawing/donating effects, altering binding affinity in enzyme inhibition assays. The amino linker may facilitate hydrogen bonding, a feature absent in the sulfanyl-bridged target compound .

c) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()

  • Key Differences :
    • Contains 4,6-dimethyl substituents on the pyrimidine ring.
    • Lacks the phenylethyl group, instead featuring a simple phenyl-acetamide.
  • Simpler structure may correlate with lower metabolic stability .

Biological Activity

N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include the following steps:

  • Starting Materials : 2-phenylethylamine and pyrimidine derivatives.
  • Reagents : Use of thiolating agents to introduce the sulfanyl group.
  • Conditions : Reactions are generally conducted under controlled temperatures and using appropriate solvents to optimize yield.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar characteristics .

Anticancer Properties

A study exploring the anticancer potential of pyrimidine derivatives found that certain analogs demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation . this compound could be evaluated for its efficacy against specific cancer types.

The proposed mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis in rapidly dividing cells like cancer cells .
  • Receptor Modulation : The compound may also interact with various receptors, potentially leading to downstream effects that inhibit tumor growth or microbial proliferation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

StudyFindings
Evaluated a series of pyrimidine derivatives for DHFR inhibition; some showed IC50 values in the low nanomolar range against Plasmodium falciparum.
Investigated the selectivity of compounds against cancer cell lines; highlighted significant cytotoxicity ratios compared to normal cells.
Identified novel anticancer compounds through screening; suggested structural similarities may confer similar activities to this compound.

Q & A

Q. What are the established synthetic routes for N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide, and what intermediates are critical?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a pyrimidine-thiol derivative and a halogenated acetamide precursor. For example, a related analog was prepared by refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol, followed by crystallization from chloroform-acetone (1:5 v/v) . Key intermediates include halogenated acetamides (e.g., 2-chloroacetamide derivatives) and pyrimidine-thiols, which require purity validation via NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is critical for resolving bond lengths and angles (e.g., C–S bond: 1.737 Å; N–C bond: 1.373–1.391 Å) and hydrogen-bonding networks in the crystal lattice .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methylene groups (δ ~3.8 ppm for –CH₂–S–) and aromatic protons (δ ~7.2–8.5 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., m/z 163.22 for the core acetamide fragment) .

Q. What are the common solubility and stability considerations for handling this compound?

Methodological Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but shows limited solubility in water. Stability tests under varying pH (e.g., 4–9) and temperature (25–60°C) are recommended. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm). Safety protocols include using fume hoods, gloves, and avoiding inhalation (see H303/H313/H333 hazard codes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Ethanol or THF enhances nucleophilicity of the thiol group compared to non-polar solvents .
  • Temperature control : Reflux (~78°C for ethanol) ensures complete reaction but may require cooling to prevent byproduct formation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) can accelerate coupling reactions in related acetamide syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/acetone) improves purity >95% .

Q. How do crystal packing and hydrogen-bonding interactions influence the compound’s physicochemical properties?

Methodological Answer: X-ray studies of analogs reveal:

  • Hydrogen-bond networks : N–H···O and C–H···π interactions stabilize the crystal lattice, affecting melting points and solubility .

  • Torsional angles : Dihedral angles (e.g., −177.9° to −179.3° for pyrimidine rings) impact molecular planarity and stacking in the solid state .

  • Data table example :

    ParameterValue (Å/°)Source
    C–S bond length1.737
    N–H···O distance2.892
    Pyrimidine torsion−178.9°

Q. What computational approaches predict the compound’s biological activity or receptor binding?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The sulfanyl and pyrimidine groups may form hydrogen bonds with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups on pyrimidine) with bioactivity data from analogs .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .

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